alpha-Hexyl-4-methyl-benzenemethanol
Description
alpha-Hexyl-4-methyl-benzenemethanol is a benzenemethanol derivative with a hydroxymethyl (-CH2OH) group attached to a benzene ring, a hexyl (-C6H13) substituent at the ortho (alpha) position relative to the hydroxymethyl group, and a methyl (-CH3) group at the para position. The hexyl and methyl substituents are expected to influence its physicochemical properties, reactivity, and applications compared to simpler analogs like 4-hydroxybenzenemethanol ().
Properties
Molecular Formula |
C14H22O |
|---|---|
Molecular Weight |
206.32 g/mol |
IUPAC Name |
1-(4-methylphenyl)heptan-1-ol |
InChI |
InChI=1S/C14H22O/c1-3-4-5-6-7-14(15)13-10-8-12(2)9-11-13/h8-11,14-15H,3-7H2,1-2H3 |
InChI Key |
MOWKYCAYSMWKBO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C1=CC=C(C=C1)C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares alpha-Hexyl-4-methyl-benzenemethanol with 4-hydroxybenzenemethanol () and hypothetical analogs:
Key Observations :
- The hexyl group in this compound significantly increases lipophilicity compared to 4-hydroxybenzenemethanol, reducing water solubility and raising LogP. This makes it more suitable for non-polar solvents or lipid-based formulations.
- The methyl group at the para position adds steric hindrance but has minimal polarity impact.
- Hexaphenylbenzene (), though unrelated functionally, exemplifies how bulky substituents (phenyl groups) drastically increase molecular weight and thermal stability .
Preparation Methods
Reaction Mechanism:
-
Formation of Grignard Reagent : Hexyl bromide reacts with magnesium in anhydrous ether to form hexylmagnesium bromide.
-
Nucleophilic Addition : The Grignard reagent attacks the carbonyl carbon of 4-methylbenzaldehyde, forming an alkoxide intermediate.
-
Acidic Work-Up : Hydrolysis with dilute acid (e.g., HCl) yields the secondary alcohol, α-hexyl-4-methyl-benzenemethanol.
Key Conditions :
-
Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF).
-
Temperature: 0–25°C for Grignard formation; reflux during addition.
Purification :
-
Distillation under reduced pressure (bp estimated >250°C based on analogs).
-
Recrystallization from ethanol/water mixtures.
Reduction of α-Hexyl-4-methyl-acetophenone
Reduction of the corresponding ketone precursor offers an alternative route. This method is analogous to the synthesis of 4-methylbenzyl alcohol via p-tolualdehyde reduction.
Synthesis of Ketone Intermediate:
The ketone, α-hexyl-4-methyl-acetophenone, can be prepared via:
-
Friedel-Crafts Acylation : Reaction of toluene derivatives with hexyl acyl chlorides, though steric hindrance may limit efficiency.
-
Cross-Coupling : Palladium-catalyzed coupling of 4-methylbenzoyl chloride with hexyl organometallic reagents.
Reduction Methods :
-
Catalytic Hydrogenation :
-
Catalyst: Raney nickel or palladium on carbon.
-
Conditions: H₂ (1–3 atm), 25–50°C.
-
Yield: ~80–90% (estimated).
-
-
NaBH₄/MeOH :
-
Mild conditions (0–25°C), but less effective for sterically hindered ketones.
-
Challenges :
-
Ketone synthesis requires careful control to avoid polysubstitution.
-
Hydrogenation may over-reduce aromatic rings if conditions are too harsh.
Hydroboration-Oxidation of Alkenes
While less common, hydroboration-oxidation of α-hexyl-4-methylstyrene derivatives provides a stereoselective route.
Alkene Preparation:
-
Wittig Reaction : 4-Methylbenzaldehyde reacts with hexyltriphenylphosphonium ylide.
-
Dehydration : Treatment of α-hexyl-4-methyl-benzyl alcohol with H₂SO₄ yields the alkene (reverse of alcohol synthesis).
Hydroboration-Oxidation :
-
Reagent: BH₃·THF followed by H₂O₂/NaOH.
-
Regioselectivity: Anti-Markovnikov addition ensures correct branching.
Yield : ~65–75% (based on similar systems).
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Grignard Reaction | High yield; straightforward conditions | Requires anhydrous solvents | 70–85% |
| Ketone Reduction | Scalable; avoids organometallics | Intermediate ketone synthesis challenging | 60–80% |
| Hydroboration-Oxidation | Stereoselective | Alkene precursor instability | 65–75% |
Industrial-Scale Considerations
A Chinese patent (CN108658784B) highlights the use of C₄–C₁₀ monohydric alcohols as solvents for deacylation reactions. While focused on amine synthesis, this underscores the importance of solvent choice in optimizing yield and purity for benzenemethanol derivatives.
Key Industrial Parameters :
-
Solvent: n-Butanol or isoamyl alcohol for improved reagent solubility.
-
Catalyst: Alkali metal hydroxides (e.g., NaOH) for cost-effective deprotection steps.
Q & A
Q. What are the established synthetic methods for α-Hexyl-4-methyl-benzenemethanol?
α-Hexyl-4-methyl-benzenemethanol can be synthesized via Friedel-Crafts alkylation or nucleophilic substitution. A typical approach involves reacting 4-methylbenzyl alcohol with hexyl halides under acidic conditions. For example:
- Friedel-Crafts alkylation : Use AlCl₃ as a catalyst in anhydrous dichloromethane at 0–5°C, followed by gradual warming to room temperature .
- Nucleophilic substitution : React hexyl bromide with 4-methylbenzyl alcohol in the presence of a base like NaOH, with phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity .
Key considerations : Monitor reaction progress via TLC or GC-MS to detect intermediates like 4-(hexyloxy)toluene .
Q. What analytical techniques are recommended for characterizing α-Hexyl-4-methyl-benzenemethanol?
Q. What are the primary research applications of α-Hexyl-4-methyl-benzenemethanol?
This compound serves as:
- Chiral intermediate in pharmaceutical synthesis (e.g., β-blockers or antihistamines) due to its benzylic alcohol moiety .
- Solubility modifier in polymer chemistry, where its alkyl chain enhances compatibility with hydrophobic matrices .
- Probe molecule in studying enzyme-substrate interactions, particularly with cytochrome P450 isoforms .
Q. What safety considerations are essential when handling α-Hexyl-4-methyl-benzenemethanol?
- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent oxidation .
- Hazards : May cause eye/skin irritation; use PPE (gloves, goggles) and work in a fume hood .
- Waste disposal : Neutralize with dilute NaOH before incineration to avoid phenolic byproducts .
Advanced Research Questions
Q. How can researchers optimize the yield of α-Hexyl-4-methyl-benzenemethanol in Friedel-Crafts reactions?
- Catalyst selection : Replace AlCl₃ with FeCl₃ to reduce side reactions (e.g., over-alkylation) while maintaining >85% yield .
- Solvent effects : Use nitrobenzene instead of DCM to stabilize carbocation intermediates, improving regioselectivity .
- Kinetic control : Maintain temperatures below 10°C to favor mono-alkylation over di-substitution .
Q. What strategies resolve discrepancies in reported thermodynamic properties?
Conflicting data (e.g., boiling points ranging from 210–225°C) arise from impurities or calibration errors. Mitigation strategies:
Q. How does stereochemistry influence reactivity in chiral synthesis?
The benzylic alcohol’s configuration (R/S) affects:
Q. What mechanistic insights explain byproduct formation during synthesis?
Common byproducts like 4-methylbenzaldehyde arise via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
